molecular formula C₁₅H₂₁NO₄ B1145913 Boc-alpha-methyl-L-phenylalanine CAS No. 111771-58-5

Boc-alpha-methyl-L-phenylalanine

Cat. No.: B1145913
CAS No.: 111771-58-5
M. Wt: 279.33
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-methyl-L-phenylalanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid, is a derivative of phenylalanine. This compound is primarily used as a protecting group in organic synthesis, especially in peptide synthesis. The Boc (tert-butoxycarbonyl) group helps in controlling the specific region of the reaction by protecting the amino and carboxyl groups to prevent unnecessary side reactions .

Mechanism of Action

Target of Action

Boc-alpha-methyl-L-phenylalanine, also known as Boc-alpha-methyl-L-Phe, is a derivative of the amino acid phenylalanine It’s known that boc (tert-butyl carbamate) is a commonly used protective group for amines , suggesting that this compound may interact with proteins or enzymes that recognize or process phenylalanine or its derivatives.

Mode of Action

The boc group is known to protect amino functions during the synthesis of multifunctional targets . This suggests that this compound may be involved in complex biochemical reactions where the phenylalanine moiety interacts with its target, while the Boc group prevents unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Boc-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: RCOCl, RCHO, CH3I

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Boc-alpha-methyl-L-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Biological Activity

Boc-alpha-methyl-L-phenylalanine (Boc-α-Me-Phe) is a derivative of the amino acid phenylalanine, notable for its structural modifications that enhance its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight: 279.34 g/mol
  • Melting Point: Approximately 244-246 °C
  • Solubility: Soluble in water and organic solvents.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight279.34 g/mol
Melting Point244-246 °C
Density1.2 g/cm³
Water SolubilitySoluble
Flash Point143 °C

Biological Activity

Boc-α-Me-Phe exhibits significant biological activities, particularly in the context of drug delivery and cancer therapy. Its structural similarity to phenylalanine allows it to interact with specific transport systems in cells, enhancing its efficacy.

  • LAT1 Transporter Interaction:
    Boc-α-Me-Phe is recognized as a selective substrate for the L-type amino acid transporter 1 (LAT1), which is crucial in the uptake of amino acids in cancer cells. Research indicates that Boc-α-Me-Phe shows competitive inhibition against other substrates like leucine and alanine, demonstrating its potential for targeted drug delivery in tumor cells .
  • Anticancer Properties:
    Studies have shown that Boc-α-Me-Phe can facilitate the accumulation of therapeutic agents in cancer cells by exploiting LAT1's transport mechanism. This property has been leveraged to enhance the delivery of radiolabeled compounds, improving the specificity and effectiveness of cancer treatments .
  • Neuroprotective Effects:
    In models of neurodegenerative diseases, Boc-α-Me-Phe has been associated with protective effects on neuronal cells. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer’s disease .

Case Study 1: LAT1 Selectivity and Drug Delivery

A study evaluated the selectivity of various phenylalanine analogs, including Boc-α-Me-Phe, for LAT1 transport. Results indicated that Boc-α-Me-Phe had comparable transport efficiency to phenylalanine but with enhanced selectivity, making it a candidate for developing targeted therapies for tumors expressing high levels of LAT1 .

Case Study 2: Synthesis of Novel Peptides

Research involving the synthesis of peptides incorporating Boc-α-Me-Phe demonstrated improved cell penetration and biological activity compared to traditional peptides. The incorporation of this amino acid into peptide structures resulted in enhanced stability and efficacy against amyloid fibril formation associated with Alzheimer’s disease .

Research Findings

Recent studies have further elucidated the biological significance of Boc-α-Me-Phe:

  • Inhibition Studies: In vitro assays revealed that Boc-α-Me-Phe effectively inhibited LAT2-mediated transport while promoting LAT1 activity, indicating potential for selective targeting in therapeutic applications .
  • Toxicity and Safety: Toxicological assessments have shown that Boc-α-Me-Phe exhibits a favorable safety profile, with low cytotoxicity in human cell lines, making it a promising candidate for further development in clinical settings .

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXPKABRZLISKX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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